molecular formula C19H16ClNO3 B609977 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid CAS No. 1467057-23-3

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

Cat. No.: B609977
CAS No.: 1467057-23-3
M. Wt: 341.8 g/mol
InChI Key: FHQXLWCFSUSXBF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is the AMP-activated protein kinase (AMPK), specifically the β1-containing isoforms . AMPK is an evolutionary conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in maintaining energy homeostasis within cells .

Mode of Action

this compound is a direct activator of AMPK . It binds directly to AMPK subunits, causing robust and sustained AMPK activation . This activation is indicated by increased phosphorylation of downstream substrates of AMPK .

Biochemical Pathways

The activation of AMPK by this compound leads to several downstream effects. These include the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . AMPK activation can inhibit human cancer cells via different mechanisms, including p53 activation, mTORC1 inhibition, autophagy induction, and degradation of oncogenes .

Pharmacokinetics

The clearance mechanism of this compound in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation to an acyl glucuronide metabolite . This compound is orally bioavailable and possesses pharmacokinetic properties .

Result of Action

In established and primary human osteosarcoma cells, this compound inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest . In macrophages, it reduces the inflammatory response and cholesterol synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown to preserve retinal pigment epithelium cells from UV radiation by activating AMPK signaling . .

Biochemical Analysis

Biochemical Properties

PF-06409577 potently activates the α1β1γ1 isoform of AMPK, a key regulator of cellular energy homeostasis . It prevents the dephosphorylation of this isoform, thereby maintaining its active state . PF-06409577 is similarly potent for β1 containing isoforms, but shows significantly lower potency for β2-containing isoforms of AMPK .

Cellular Effects

In various cell types, including osteosarcoma cells and macrophages, PF-06409577 has been shown to inhibit cell viability and proliferation, induce cell apoptosis and cell cycle arrest, and downregulate multiple receptor tyrosine kinases . It also reduces the inflammatory response and cholesterol synthesis in macrophages .

Molecular Mechanism

PF-06409577 exerts its effects at the molecular level primarily through the activation of AMPK. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . It also suppresses fatty acid and cholesterol synthesis and reduces the expression of genes related to the inflammatory response .

Temporal Effects in Laboratory Settings

PF-06409577 has been shown to have dose-dependent effects in laboratory settings. For instance, it dose-dependently activates AMPK in bone marrow-derived macrophages (BMDMs), leading to increased phosphorylation of downstream substrates important for autophagy and fatty acid oxidation .

Dosage Effects in Animal Models

In animal models, oral administration of PF-06409577 at well-tolerated doses has been shown to potently inhibit the growth of osteosarcoma cells . It also reduces atherosclerosis in mouse models in a myeloid-derived AMPKβ1 dependent manner .

Metabolic Pathways

PF-06409577 is involved in the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis . By activating AMPK, PF-06409577 can inhibit pathways of de novo lipid and cholesterol synthesis .

Transport and Distribution

While specific transporters or binding proteins for PF-06409577 have not been identified, its effects on cellular processes suggest that it is well-distributed within cells and tissues .

Subcellular Localization

The subcellular localization of PF-06409577 is not explicitly known. Given that it activates AMPK, it is likely to be present in the cytoplasm where AMPK is located .

Preparation Methods

PF-06409577 is synthesized through a series of chemical reactions starting from 5-bromo-6-chloro-indoleThe final product is obtained through purification and crystallization processes .

Chemical Reactions Analysis

PF-06409577 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the indole ring or the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

Comparison with Similar Compounds

PF-06409577 is unique in its high selectivity for the AMPK β1 isoform. Similar compounds include:

Properties

IUPAC Name

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQXLWCFSUSXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467057-23-3
Record name PF-06409577
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06409577
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde (4.88 g, 15.0 mmol) in MeCN (212 mL) and tert-butanol (212 mL) at 0° C. was added 2-methyl-2-butene (120 mL, 1.15 mol), followed by a solution of sodium chlorite (25.5 g, 300 mmol) and sodium phosphate monobasic hydrate (42.5 g, 308 mmol) in water (212 mL) dropwise via addition funnel. The ice bath was removed and the reaction mixture was stirred vigorously at room temperature. After 13 hours, additional 2-methyl-2-butene (50 mL, 480 mmol) was added, followed by sodium chlorite (10.6 g, 125 mmol) and sodium phosphate monobasic hydrate (17.7 g, 125 mmol) as solids. The reaction mixture was stirred at room temperature for an additional 5 hours, and treated with additional 2-methyl-2-butene (25 mL, 240 mmol), solid sodium chlorite (5.3 g, 73 mmol) and solid sodium phosphate monobasic hydrate (8.8 g, 73 mmol). After an additional 4 hours, the reaction mixture was poured into a 4:1 mixture of saturated aqueous NH4Cl solution/water (500 mL), and extracted with EtOAc (3×400 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The resulting material was loaded onto a silica gel plug and eluted, first with heptane/EtOAc (4:1, 1.5 L), followed by 1:4 heptane/EtOAc (3 L) then EtOAc (1 L). The filtrates from the second and third elutions were combined and concentrated in vacuo. The resulting tan solid was partially dissolved in 4:1 DMF/DCM, loaded onto an Isco silica gel cartridge, and purified by flash chromatography (20-80% EtOAc/heptane, with 0.2% formic acid modifier) to give the title compound (3.65 g, 71%) as a white solid. MS (ES+) 340.2 (M−H)+. 1H NMR (500 MHz, DMSO-d6) δ 12.10 (s, 1H), 11.95 (s, 1H), 8.08 (s, 1H), 7.95 (s, 1H), 7.64 (s, 1H), 7.57 (d, J=7.1 Hz, 2H), 7.41 (d, J=7.1 Hz, 2H), 5.52 (s, 1H), 2.48-2.40 (m, 2H), 2.35-2.26 (m, 2H), 1.97-1.90 (m, 1H), 1.76-1.62 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
6-chloro-5-[4-(1-hydroxy-cyclobutyl)-phenyl]-1H-indole-3-carbaldehyde
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
212 mL
Type
solvent
Reaction Step Two
Quantity
212 mL
Type
solvent
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Name
sodium phosphate monobasic hydrate
Quantity
42.5 g
Type
reactant
Reaction Step Three
Name
Quantity
212 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10.6 g
Type
reactant
Reaction Step Five
Name
sodium phosphate monobasic hydrate
Quantity
17.7 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Seven
Quantity
5.3 g
Type
reactant
Reaction Step Seven
Name
sodium phosphate monobasic hydrate
Quantity
8.8 g
Type
reactant
Reaction Step Seven
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 2
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 3
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 4
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Reactant of Route 6
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

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